Product packaging for Cecropin A (1-8)-Melittin (1-18) amide(Cat. No.:)

Cecropin A (1-8)-Melittin (1-18) amide

Cat. No.: B12815149
M. Wt: 2794.5 g/mol
InChI Key: JERJUBLZDFRUBA-LRXDCVMYSA-N
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Description

Overview of Antimicrobial Peptides as Innate Immunity Effectors

Antimicrobial peptides are a diverse class of small, cationic molecules, typically composed of 10 to 50 amino acids, that are fundamental to the innate immune defenses of a vast array of organisms, from insects to humans. nih.govnih.gov These peptides provide a first line of defense against a wide spectrum of pathogens, including bacteria, fungi, and viruses. nih.govyoutube.com Their primary mechanism of action often involves the disruption of microbial cell membranes, a physical process that is less likely to induce resistance compared to the target-specific mechanisms of conventional antibiotics. youtube.comnih.gov Produced by various tissues and cells, such as those in the skin and mucosal surfaces, AMPs can swiftly combat invading microbes. youtube.comyoutube.com Beyond their direct microbicidal activity, some AMPs also possess immunomodulatory functions, influencing processes like inflammation. nih.govhealthline.com

Rationale for Hybrid Antimicrobial Peptide Engineering

The engineering of hybrid antimicrobial peptides is a strategic approach to optimize the therapeutic potential of natural AMPs. acs.org This strategy involves combining specific fragments from different parent peptides to create a new molecule with enhanced efficacy and a more favorable safety profile. acs.org The primary goals are to amplify antimicrobial potency, broaden the spectrum of activity, and reduce undesirable side effects, such as toxicity to host cells.

The design of Cecropin (B1577577) A-Melittin hybrids exemplifies the principle of synergistic combination. These chimeras are constructed by fusing a segment of Cecropin A, known for its potent activity against Gram-negative bacteria, with a portion of Melittin (B549807), a major component of bee venom with broad-spectrum antimicrobial properties. acs.orgcore.ac.uk This fusion aims to harness the strengths of both parent molecules. For instance, the initial hybrid designs demonstrated significantly enhanced activity against certain bacteria compared to the parent peptides alone. core.ac.uk

The creation of Cecropin A-Melittin hybrids directly addresses the inherent limitations of the individual parent peptides.

Cecropin A , a 37-amino acid peptide isolated from the cecropia moth, exhibits excellent antibacterial activity, particularly against Gram-negative bacteria, and is generally non-toxic to mammalian cells. nih.govkvinzo.com However, its therapeutic potential is hampered by a narrower spectrum of activity, which is less effective against some Gram-positive bacteria, and the high cost associated with synthesizing a relatively large peptide. core.ac.ukkvinzo.com

Melittin , a 26-residue peptide from bee venom, possesses powerful, broad-spectrum antimicrobial and even anti-cancer properties. kvinzo.comnih.govnih.gov Its clinical application, however, is severely restricted by its high toxicity, specifically its ability to lyse red blood cells (hemolytic activity) and general cytotoxicity to eukaryotic cells. kvinzo.comnih.govfrontiersin.org

By combining the N-terminal region of Cecropin A with a segment of Melittin, researchers have successfully created smaller, more potent hybrid peptides with reduced hemolytic activity. acs.org The hybrid peptide Cecropin A (1-8)-Melittin (1-18) amide (H-Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-NH2) is a prime example of this successful engineering. chemicalbook.comcymitquimica.com This 26-amino acid chimeric peptide has demonstrated potent bactericidal activity against a range of bacteria, including multidrug-resistant strains like Acinetobacter baumannii. nih.govoup.comasm.org Studies have shown that this and similar hybrids can effectively kill bacteria that have developed resistance to conventional antibiotics like colistin (B93849). nih.govnih.gov

The mechanism of action for these hybrids is thought to involve membrane disruption, potentially through the formation of pores or a detergent-like effect, leading to cell death. nih.govacs.orgcea.frmdpi.com Importantly, the hybrid design mitigates the toxicity associated with Melittin while retaining or even enhancing its antimicrobial potency. acs.orgpnas.org Further research has even led to the development of shorter, yet still potent, analogs of this hybrid, further addressing the cost-effectiveness of synthesis. kvinzo.comnih.gov

Research Findings on Cecropin A-Melittin Hybrids

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and its shorter analogs against Acinetobacter baumannii, highlighting their potent antimicrobial activity.

PeptideMIC Range (mg/L) for A. baumannii
CA(1-8)M(1-18)2–8
CA(1-7)M(2-9)2–4
Octanoyl-CA(1-7)M(2-9)2–8
CA(1-7)M(5-9)4–4
Data sourced from studies on colistin-resistant clinical isolates of Acinetobacter baumannii. oup.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C136H233N33O29 B12815149 Cecropin A (1-8)-Melittin (1-18) amide

Properties

Molecular Formula

C136H233N33O29

Molecular Weight

2794.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C136H233N33O29/c1-25-79(18)109(162-106(175)70-146-130(192)110(80(19)26-2)165-121(183)94(52-37-42-58-141)151-118(180)91(49-34-39-55-138)152-124(186)99(65-86-44-29-28-30-45-86)158-123(185)95(60-72(4)5)157-119(181)92(50-35-40-56-139)153-125(187)100(156-117(179)89(142)47-33-38-54-137)66-87-67-144-90-48-32-31-46-88(87)90)129(191)145-68-104(173)148-82(21)116(178)163-107(77(14)15)132(194)159-96(61-73(6)7)122(184)154-93(51-36-41-57-140)120(182)164-108(78(16)17)133(195)160-98(63-75(10)11)127(189)167-113(85(24)172)135(197)168-112(84(23)171)131(193)147-69-105(174)150-101(64-76(12)13)136(198)169-59-43-53-103(169)128(190)149-83(22)115(177)155-97(62-74(8)9)126(188)166-111(81(20)27-3)134(196)161-102(71-170)114(143)176/h28-32,44-46,48,67,72-85,89,91-103,107-113,144,170-172H,25-27,33-43,47,49-66,68-71,137-142H2,1-24H3,(H2,143,176)(H,145,191)(H,146,192)(H,147,193)(H,148,173)(H,149,190)(H,150,174)(H,151,180)(H,152,186)(H,153,187)(H,154,184)(H,155,177)(H,156,179)(H,157,181)(H,158,185)(H,159,194)(H,160,195)(H,161,196)(H,162,175)(H,163,178)(H,164,182)(H,165,183)(H,166,188)(H,167,189)(H,168,197)/t79-,80-,81-,82-,83-,84+,85+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,107-,108-,109-,110-,111-,112-,113-/m0/s1

InChI Key

JERJUBLZDFRUBA-LRXDCVMYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Cecropin a 1 8 Melittin 1 18 Amide

Peptide Synthesis Techniques for Cecropin (B1577577) A (1-8)-Melittin (1-18) amide

The creation of the hybrid peptide Cecropin A (1-8)-Melittin (1-18) amide, along with its analogues, relies on established chemical synthesis protocols. These methods allow for the precise assembly of amino acids in the desired sequence, enabling detailed structure-activity relationship studies.

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound and its related analogues. pnas.orgasm.org This technique involves building the peptide chain sequentially while it is anchored to an insoluble polymer support, or resin.

For the synthesis of C-terminal amide peptides like this compound, a benzhydrylamine resin or a Rink-amide resin is often employed. pnas.orgasm.org The synthesis can be carried out manually or using automated peptide synthesizers. pnas.orgkvinzo.com One common chemical strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. asm.orgkvinzo.com In this method, the N-terminus of the growing peptide chain is temporarily protected by the Fmoc group, which is removed before the addition of the next amino acid. The reactive side chains of the amino acids are protected by more stable groups like tert-butyl (tBu), which are only removed at the final cleavage step. asm.org

Another established method utilizes Boc (tert-butyloxycarbonyl) chemistry. asm.org In this approach, Boc is used for temporary N-terminal protection, while different protecting groups are used for the amino acid side chains, such as 2-chlorobenzyloxycarbonyl for Lysine (B10760008) and formyl for Tryptophan. asm.org Coupling of the amino acids is typically mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC). asm.org Following the complete assembly of the peptide chain, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, often using a strong acid like hydrogen fluoride (B91410) (HF) with a scavenger such as anisole. asm.orgasm.org

To investigate the role of chirality and enzymatic stability, stereoisomeric variants of this compound have been synthesized. pnas.orgnih.govresearchgate.net The most common variant is the all-D enantiomer, where every L-amino acid in the native sequence is replaced by its D-amino acid counterpart. nih.govresearchgate.netnih.gov

The synthesis of these all-D analogues follows the same solid-phase peptide synthesis (SPPS) principles as the L-peptide. pnas.org The key difference is the exclusive use of D-amino acid building blocks during the chain assembly on the solid support. nih.govresearchgate.net These all-D peptides have been successfully prepared using benzhydrylamine resin and standard SPPS protocols. pnas.org The resulting all-D peptides are designed to be resistant to degradation by common proteases, which are specific for L-amino acid sequences. nih.govresearchgate.net

After synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired peptide along with byproducts. Therefore, rigorous purification and characterization are essential to ensure the final product is of high purity and has the correct chemical identity.

The primary method for purification is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). kvinzo.comasm.orgasm.org This technique separates the target peptide from impurities based on hydrophobicity. The purity of the final product is then confirmed using analytical RP-HPLC, with purities often exceeding 95%. kvinzo.comasm.orgcymitquimica.com

To confirm that the purified peptide has the correct mass, mass spectrometry is employed. pnas.org Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are commonly used to verify the molecular weight of the synthetic peptide. asm.org Amino acid analysis may also be performed to confirm that the amino acid composition of the synthetic peptide matches the expected sequence. pnas.org

Conformational Analysis and Secondary Structure Determination of this compound

The biological function of peptides is intrinsically linked to their three-dimensional structure. Spectroscopic techniques are pivotal in elucidating the conformation of this compound, particularly how its structure adapts to different chemical environments.

Circular Dichroism (CD) Spectroscopy is a widely used technique to assess the secondary structure of peptides in solution. dtic.mil CD spectra of this compound and its analogues show characteristic signals that indicate the presence of α-helical, β-sheet, or random coil structures. nih.govnih.gov For instance, an α-helical conformation is identified by distinct negative bands around 222 nm and 208 nm and a positive band near 190 nm. dtic.milnih.gov Studies have shown that the all-D enantiomer of the peptide exhibits a CD spectrum that is a mirror image of the all-L form, confirming their opposite chirality. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information at the atomic level. nih.gov Both 1D and 2D NMR techniques have been used to determine the solution structure of this compound. nih.govupf.edu By analyzing parameters such as chemical shifts, ³JNHα coupling constants, temperature coefficients of amide protons, and nuclear Overhauser effects (nOe's), a detailed picture of the peptide's conformation can be constructed. nih.gov NMR studies have been crucial in identifying specific helical regions and flexible hinge points within the peptide backbone. capes.gov.br For example, NMR has shown that in aqueous solution, the peptide may adopt a β-pleated structure, while in a membrane-mimicking environment, it transitions to a right-handed α-helix. nih.gov

The conformation of this compound is highly dependent on its environment. nih.govnih.gov This adaptability is a key feature of many antimicrobial peptides that target cell membranes.

In a simple aqueous buffer like phosphate-buffered saline (PBS), the peptide generally shows a disordered or random coil structure, as determined by CD spectroscopy. nih.govnih.gov However, when introduced into a membrane-mimicking environment, it undergoes a significant conformational change. nih.gov Such environments are often simulated in the lab using organic solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), or by using detergents that form micelles, such as dodecylphosphocholine (B1670865) (DPC). nih.govnih.govnih.govnih.gov

In the presence of these agents, the peptide adopts a pronounced α-helical structure. nih.govnih.gov For example, in 20% hexafluoro-2-propanol, the all-L and all-D versions of the peptide were found to have α-helical contents ranging from 43-75%. nih.govresearchgate.netnih.gov Similarly, in 50% TFE, hybrid peptides show a clear α-helical conformation with characteristic minima at 208 and 222 nm in their CD spectra. nih.gov NMR studies confirm this transition, showing that while the peptide is in a β-pleated form in water, it refolds into a right-handed α-helix in hexafluoroacetone (B58046). nih.gov This induced helicity is critical for the peptide's amphipathic character, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix, facilitating its interaction with and disruption of microbial membranes. asm.orgnih.gov

Data Tables

Table 1: Spectroscopic Data for this compound and Analogues This table is interactive. You can sort and filter the data.

Peptide/Analogue Environment Technique Observed Secondary Structure Helical Content (%) Reference
This compound Water (pH 6.0) NMR β-pleated structure Not Applicable nih.gov
This compound Hexafluoroacetone (HFA) NMR Right-handed α-helix Not specified nih.gov
L-Cecropin A (1-8)-Melittin (1-18) amide 20% Hexafluoro-2-propanol CD α-helix 43-75 nih.govresearchgate.net
D-Cecropin A (1-8)-Melittin (1-18) amide 20% Hexafluoro-2-propanol CD α-helix (mirror image of L-form) 43-75 nih.govresearchgate.net
This compound Hybrid Phosphate (B84403) Buffer CD α-helical structure Not specified dtic.mil
Hybrid Peptides (CA-FO, CA-TP) 10 mM PBS CD Unordered structure Not specified nih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation/Synonym
This compound CEME
9-fluorenylmethoxycarbonyl Fmoc
tert-butyl tBu
tert-butyloxycarbonyl Boc
Dicyclohexylcarbodiimide DCC
Hydrogen fluoride HF
Reverse-phase high-performance liquid chromatography RP-HPLC
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MALDI-TOF
Circular Dichroism CD
Nuclear Magnetic Resonance NMR
Trifluoroethanol TFE
Hexafluoroisopropanol HFIP
Dodecylphosphocholine DPC
Phosphate-buffered saline PBS
Anisole
Lysine Lys
Tryptophan Trp
Benzhydrylamine resin

Structural Dynamics and Flexibility of the Peptide Hinge Region

Research has demonstrated that the appropriate level of flexibility or the ability to form a β-turn structure within the hinge is essential for the peptide's potent antibiotic activity. kribb.re.krnih.gov This flexibility is believed to be critical for the two-step process of membrane interaction. It may facilitate the initial electrostatic interaction of the cationic N-terminal Cecropin A segment with the anionic surface of the cell membrane, followed by the hydrophobic interaction and insertion of the C-terminal Melittin (B549807) segment into the hydrophobic acyl chains of the lipid bilayer. kribb.re.krnih.gov

Modification of the hinge region has profound effects on the peptide's function. In analogues of a Cecropin A(1-8)-Magainin 2(1-12) hybrid, replacing the flexible Gly-Ile-Gly hinge with a more rigid Proline residue resulted in similar activities, suggesting a β-turn induced by Proline can mimic the necessary flexibility. nih.gov However, substituting the hinge with a Gly-Pro-Gly sequence, which induces an "excessive" β-turn structure, led to a significant decrease in activity. kribb.re.krnih.gov This suggests that while a certain degree of flexibility or a specific turn is required, too much rigidity or an overly structured turn can disrupt the peptide's ability to effectively form pores or channels in the membrane. kribb.re.krnih.gov Similarly, the complete deletion of the hinge region in analogues also resulted in a significant reduction in activity, underscoring its essential role. kribb.re.kr These findings collectively indicate that the hinge region's dynamic properties are finely tuned to allow the peptide to adopt an optimal conformation for membrane disruption. kribb.re.krnih.gov

Influence of Environmental Factors on this compound Conformation

The three-dimensional structure of this compound is highly sensitive to its surrounding environment, a characteristic that is fundamental to its biological activity. The peptide exhibits remarkable conformational plasticity, adopting different secondary structures depending on the solvent polarity and the presence of membrane-mimicking environments. nih.govingentaconnect.com

Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating these conformational shifts. In an aqueous solution at pH 6.0, this compound was found to exist in a β-pleated sheet structure. nih.govingentaconnect.com In contrast, when dissolved in hexafluoroacetone (HFA), a solvent known to promote helical structures, the peptide undergoes a significant conformational change to adopt a right-handed α-helical conformation. nih.govingentaconnect.com Other studies using the helix-inducing solvent hexafluoroisopropanol (HFP) also showed that while the peptide is largely a random coil in aqueous solution, its helicity increases with growing concentrations of HFP. pnas.org This transition from a less ordered or β-sheet structure in water to a well-defined α-helix in a more hydrophobic, membrane-mimicking environment is a hallmark of many antimicrobial peptides. nih.govingentaconnect.compnas.org

This environmentally-induced conformational change is critical for its function. The peptide is thought to exist in a relatively unstructured state in the aqueous environment of the bloodstream or extracellular matrix. Upon encountering a bacterial membrane, the change in the dielectric constant of the environment triggers the transition to an amphipathic α-helical structure. This amphipathic helix, with its segregated polar and non-polar faces, is perfectly suited for insertion into and disruption of the lipid bilayer, leading to cell death. kribb.re.krnih.gov The interaction is further facilitated in environments with a negative electric charge, such as those provided by sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic the anionic nature of bacterial membranes and also promote a stable α-helical conformation. nih.gov

Molecular Mechanisms of Action of Cecropin a 1 8 Melittin 1 18 Amide

Peptide-Membrane Interaction Modalities

The mode of action is primarily centered on the peptide's ability to selectively recognize and compromise the integrity of microbial membranes. This process is dictated by a sequence of events including electrostatic attraction, conformational changes upon binding, and the physical disruption of the lipid bilayer.

The initial and critical step in the mechanism of action for Cecropin (B1577577) A (1-8)-Melittin (1-18) amide and related hybrids is the binding to the target cell membrane. This interaction is heavily governed by electrostatic forces. The peptide possesses a net positive charge, largely due to the cationic N-terminal domain derived from cecropin A. acs.orgnih.gov This positive charge facilitates a strong electrostatic attraction to the negatively charged surfaces of bacterial membranes, which are rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin. nih.govnih.govnih.gov

Research on similar cecropin-melittin hybrids demonstrates a significantly stronger binding affinity for anionic lipid bilayers, which serve as models for bacterial membranes, compared to zwitterionic (neutral) bilayers that mimic mammalian cell membranes. nih.gov Studies have shown that the partition constants for these peptides can be an order of magnitude greater in anionic systems than in neutral ones. nih.gov This preferential binding is a key determinant of the peptide's bacterial selectivity. nih.gov The process is often described as a strong electrostatic surface interaction that precedes further disruptive actions. nih.govnih.gov The binding itself induces a conformational change in the peptide; while it may be unstructured in an aqueous buffer, it adopts a more ordered α-helical structure upon interacting with the lipid environment. nih.govacs.orgacs.org

The table below, based on data from a closely related tryptophan-modified cecropin-melittin hybrid peptide (W-BP100), illustrates the preferential partitioning into anionic membranes.

Table 1: Partition Constants of a Cecropin-Melittin Hybrid Peptide into Model Membranes This table is based on data for the related peptide W-BP100 and serves to illustrate the differential affinity for membranes of varying lipid composition.

Membrane Model Lipid Composition Partition Constant (Kx) Environment Indicated by Fluorescence
Bacterial Mimic Anionic (POPC:POPG 1:1) 1.8 (± 0.1) x 10⁵ Hydrophobic
Eukaryotic Mimic Zwitterionic (POPC) 2.0 (± 0.1) x 10⁴ Less Hydrophobic

Data adapted from studies on W-BP100, a peptide derived from a cecropin-melittin hybrid. mdpi.com The partition constant (Kx) reflects the peptide's affinity for the lipid phase over the aqueous phase. A higher Kx indicates stronger binding.

Following binding, Cecropin A (1-8)-Melittin (1-18) amide and its analogues permeabilize and disrupt the membrane through several proposed, and not mutually exclusive, mechanisms. The specific model depends on factors like peptide concentration and membrane composition. nih.gov

Toroidal Pore Model: In this model, the bound peptides insert into the membrane and, in cooperation with lipid molecules, induce the formation of a pore. mdpi.com The lipid monolayer bends inward to form a continuous surface with the inserted peptides, creating a water-filled channel. nih.gov Unlike the "barrel-stave" model, the peptides remain in contact with the lipid headgroups. nih.gov Evidence for this model includes observations of voltage-independent membrane permeabilization and a progressive increase in leakage with repeated peptide application, without the detection of discrete single-channel events at low concentrations that would be characteristic of the barrel-stave mechanism. mdpi.com

Carpet Model: This model proposes that peptides first bind parallel to the membrane surface, accumulating and covering it in a "carpet-like" fashion. nih.govcore.ac.uk This binding is driven primarily by electrostatic attraction. nih.gov Once a threshold concentration is reached, the extensive peptide coverage destabilizes the bilayer, leading to its disintegration in a detergent-like manner and the formation of micelles. mdpi.comnih.gov

Detergent-Like Disruption: Several studies suggest that the peptide acts like a detergent, causing a general disruption of the membrane rather than forming structured pores. nih.govacs.org This is supported by findings that the peptide can induce the release of large, high-molecular-weight solutes from vesicles, which is inconsistent with leakage through small, defined pores. acs.orgacs.org The high peptide-to-lipid ratio often required for leakage also points towards a more catastrophic, detergent-like mechanism. acs.orgacs.org

Multilamellar Stacks Formation: Research on a shorter hybrid, CA(1-7)M(2-9), has revealed another mechanism where the peptide disrupts vesicles and induces membrane condensation, resulting in the formation of onion-like multilamellar lipid stacks. cea.frnih.gov In this model, the peptide layers are intercalated between the lipid bilayers, leading to extensive membrane disruption and cell death through surface interactions rather than pore formation. cea.frnih.gov

It is plausible that these peptides may act via different mechanisms at different concentrations or on different membrane types. mdpi.com

Studies using planar lipid bilayers have demonstrated that this compound can form ion channels. acs.orgpnas.org These peptides induce voltage-dependent conductance changes, consistent with the formation of pores that span the membrane. nih.gov This channel-forming ability is thought to occur after an initial electrostatic interaction with the membrane's phosphate (B84403) groups, followed by the insertion of the peptide's hydrophobic core into the membrane and its subsequent reorientation into an amphipathic α-helix. nih.gov

Significantly, synthetic all-D enantiomers of the hybrid peptide (composed entirely of D-amino acids) were found to be as active as their natural all-L counterparts in forming channels and killing bacteria. pnas.orgnih.gov This demonstrates that the peptide's activity does not depend on a specific interaction with chiral receptors or enzymes in the membrane, but rather on a direct physical interaction with the lipid bilayer itself. pnas.orgnih.gov

The composition of the lipid bilayer profoundly influences the peptide's activity and is the foundation of its selectivity. nih.govacs.orgcore.ac.uk Interactions with zwitterionic lipids (like phosphatidylcholine, PC), which are common in the outer leaflet of eukaryotic cell membranes, differ markedly from interactions with anionic lipids (like phosphatidylserine, PS, or phosphatidylglycerol, PG), which are abundant in bacterial membranes. nih.govacs.orgnih.gov

Interaction with Anionic Membranes: The peptide exhibits a strong electrostatic attraction and high binding affinity for negatively charged membranes. nih.govnih.govnih.gov This interaction can lead to the aggregation and precipitation of anionic vesicles. nih.gov While the initial binding is strong and the leakage process can be faster in anionic vesicles, the strong surface adsorption may also hinder the peptide's ability to cause widespread disruption compared to its effect on neutral membranes. acs.orgacs.orgmdpi.com

Interaction with Zwitterionic Membranes: The interaction is significantly weaker, but the peptide is still capable of disrupting these membranes. nih.govnih.gov The mechanism often involves a progressive surface coverage that, upon reaching a certain threshold, destabilizes the membrane and leads to its disruption. nih.govacs.orgcore.ac.uk Paradoxically, some studies show that the peptide is ultimately more effective at releasing the contents of zwitterionic PC vesicles than anionic PS vesicles. acs.orgacs.org This suggests that while anionic lipids are crucial for initial targeting and binding, they may also modulate and, in some cases, temper the peptide's lytic efficiency. acs.org

Table 2: Differential Effects of Cecropin-Melittin Hybrids on Anionic vs. Zwitterionic Model Membranes

Feature Interaction with Anionic Membranes (Bacterial Mimic) Interaction with Zwitterionic Membranes (Eukaryotic Mimic)
Initial Interaction Strong electrostatic attraction, high binding affinity. nih.govnih.gov Weaker interaction, progressive surface coverage. nih.govacs.org
Peptide Conformation Adopts α-helical structure upon binding. nih.govacs.org Adopts α-helical structure upon binding. nih.govacs.org
Membrane Effect Can cause aggregation and precipitation of vesicles. nih.govnih.gov Destabilizes membrane, leading to disruption at a threshold concentration. core.ac.uk
Permeabilization Faster leakage process observed in some studies. acs.org Slower but ultimately more effective content release in some cases. acs.org
Selectivity High selectivity and partitioning towards anionic lipids. nih.gov Lower binding affinity. nih.gov

The selective toxicity of this compound towards prokaryotic cells is a direct consequence of the differences in membrane interactions described above. nih.gov The peptide was specifically designed to retain the potent antibacterial activity of its parent molecules while greatly reducing the high hemolytic (eukaryotic cell-lysing) activity of melittin (B549807). acs.orgacs.orgcore.ac.uk

The primary basis for this selectivity lies in the distinct surface properties of the target membranes. asm.org

Prokaryotic Membranes: The abundance of anionic phospholipids (e.g., PG) creates a strong negative surface potential that electrostatically attracts the cationic peptide, concentrating it at the site of action. nih.govnih.gov

Eukaryotic Membranes: These membranes are typically composed of zwitterionic phospholipids (e.g., PC, sphingomyelin) and contain cholesterol, resulting in a membrane surface with no significant net charge. asm.org This leads to much weaker electrostatic attraction and binding affinity. nih.gov Consequently, the peptide does not lyse sheep red blood cells, a standard test for hemolytic activity, even at concentrations much higher than those required to kill bacteria. nih.govresearchgate.net

This differential interaction allows the peptide to effectively target and disrupt bacterial membranes while leaving host eukaryotic cells largely unharmed. acs.orgscienceopen.com

In addition to disrupting the membrane surface, there is evidence that cecropin-melittin hybrid peptides can translocate across the lipid bilayer into the cell's interior. For a closely related hybrid peptide, BP100, translocation was clearly detected at both high and low concentrations. nih.gov This translocation is considered an integral part of its mechanism, closely coupled with the processes of membrane charge neutralization and permeabilization. nih.gov Another study proposed that translocation can occur through transient pores formed at high peptide concentrations. mdpi.com The ability to cross the membrane without causing immediate and complete lysis represents another potential mechanism by which the peptide can exert its antimicrobial effects, possibly by interacting with internal cellular targets after translocation.

Membrane Permeabilization and Disruption Models (e.g., Pore Formation, Carpet Mechanism)

Non-Membrane Associated Mechanisms of Action

Beyond its direct effects on the physical integrity of cell membranes, this compound can trigger a cascade of intracellular events. Evidence suggests that in certain cell types, particularly immune cells, the peptide can induce significant changes in gene expression and cellular metabolism. This indicates a more complex mode of action than simple membrane permeabilization, pointing towards specific interactions with intracellular components or the initiation of signaling cascades that lead to a defined cellular response.

A key example of the non-membranolytic action of this compound is its ability to induce the expression of inducible nitric oxide synthase (iNOS), also known as Nitric Oxide Synthase 2 (NOS2), in macrophages. nih.gov This response is a critical component of the innate immune system's defense against pathogens.

Research conducted on the murine macrophage cell line RAW 264.7 has demonstrated that exposure to this compound leads to the synthesis of nitric oxide. nih.gov This is preceded by a rapid increase in the concentration of intracellular calcium. nih.gov The production of nitric oxide commences after a lag period of approximately six hours and is a direct result of the expression of iNOS. nih.gov The maximal induction of iNOS expression is observed at peptide concentrations between 2 and 5 µM. nih.gov

The signaling pathway leading to iNOS induction by this hybrid peptide has been partially elucidated. A crucial step in this process is the activation of the transcription factor nuclear factor-kappa B (NF-κB). nih.gov Following stimulation with this compound, heterodimers of p50/p65, which are components of the NF-κB/c-Rel family, are detected in the nuclei of the activated macrophages. nih.gov This nuclear translocation of NF-κB is a prerequisite for the transcription of the iNOS gene. nih.gov Further supporting this, the peptide was shown to activate a reporter gene under the control of the murine iNOS gene promoter. nih.gov

Interestingly, the induction of iNOS appears to be linked to a transient and reversible permeation of the plasma membrane, suggesting that an initial interaction with the membrane is necessary to trigger the subsequent intracellular signaling events. nih.gov This highlights a sophisticated mechanism where a temporary membrane perturbation, rather than complete lysis, initiates a specific and potent immune response. nih.gov

At concentrations below those required for maximal iNOS induction (1 to 2 µM), this compound has been observed to promote apoptotic cell death in macrophages. nih.gov At concentrations higher than this, the peptide's activity transitions towards altering the integrity of the plasma membrane. nih.gov This concentration-dependent duality of action, shifting from signaling and apoptosis-induction to membrane disruption, underscores the multifaceted nature of this peptide's biological activity.

Interactive Data Table: Research Findings on Intracellular Target Modulation by this compound

ParameterObservationCell LinePeptide ConcentrationSource
Intracellular Calcium Rapid increase in concentration following peptide exposure.RAW 264.7Not specified nih.gov
Nitric Oxide Synthesis Occurs after a 6-hour lag period.RAW 264.72-5 µM (maximal effect) nih.gov
iNOS (NOS2) Expression Induced by the peptide.RAW 264.72-5 µM (maximal effect) nih.govpeptide.com
NF-κB Activation Rapid activation, with nuclear presence of p50/p65 heterodimers.RAW 264.7Not specified nih.gov
iNOS Gene Promoter Reporter activity activated by the peptide.Transfected RAW 264.7Not specified nih.gov
Cellular Outcome Apoptotic cell death.RAW 264.7Below 1-2 µM nih.gov
Cellular Outcome Altered plasma membrane integrity.RAW 264.7Higher than 1-2 µM nih.gov

Biological Activities and Efficacy Assessment of Cecropin a 1 8 Melittin 1 18 Amide in Research Models

Antibacterial Efficacy Studies

Cecropin (B1577577) A (1-8)-Melittin (1-18) amide has shown potent antibacterial properties, a characteristic attributed to its unique structure which allows for interaction with and disruption of bacterial cell membranes. acs.orgnih.gov

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria

Research has consistently demonstrated that Cecropin A (1-8)-Melittin (1-18) amide exhibits a broad spectrum of activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govchemistrycongresses.chpnas.org Hybrid peptides of cecropin and melittin (B549807) are designed to harness the potent, broad-spectrum antibacterial action of cecropin A while reducing the cytotoxic effects associated with melittin. acs.orgnih.govasm.org The mechanism of action is believed to involve the formation of ion channels in the bacterial membranes, leading to cell death. nih.govpnas.org Studies have shown that this hybrid peptide is significantly more active against certain bacteria, such as Staphylococcus aureus, when compared to cecropin A alone. core.ac.uk

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial species.

Bacterial StrainTypeMIC Range (mg/L)
Acinetobacter baumanniiGram-Negative2-8
Escherichia coliGram-NegativeNot Specified
Pseudomonas aeruginosaGram-NegativeNot Specified
Staphylococcus aureusGram-PositiveNot Specified
Streptococcus pyogenesGram-PositiveNot Specified
Bacillus subtilisGram-PositiveNot Specified

Activity against Multidrug-Resistant Bacterial Pathogens (e.g., Acinetobacter baumannii, Colistin-Resistant Strains)

A significant area of research has focused on the efficacy of this compound against multidrug-resistant (MDR) bacteria, a growing global health concern. nih.gov Studies have specifically highlighted its potent activity against clinical isolates of Acinetobacter baumannii, including strains resistant to colistin (B93849), a last-resort antibiotic. nih.govnih.govscispace.comresearchgate.net The peptide's effectiveness against these challenging pathogens is a key area of interest for potential therapeutic applications. nih.govupf.edu

The in vitro activity of this compound against 20 clinical isolates of Acinetobacter baumannii with varying resistance profiles showed a narrow MIC range of 2-8 mg/L, with both MIC₅₀ and MIC₉₀ values at 4 mg/L, indicating consistent activity regardless of the resistance pattern. nih.gov Further studies on colistin-resistant A. baumannii strains revealed MIC ranges of 2-8 mg/L for the peptide, demonstrating its potential to overcome colistin resistance. nih.govscispace.com The bactericidal activity was also confirmed to be unaffected by the presence of a bacterial capsule. nih.govscispace.com The mechanism of action against colistin-resistant strains appears to involve a more efficient permeation of the inner bacterial membrane compared to colistin itself. nih.govresearchgate.net

The table below presents the MICs of this compound and its analogues against colistin-resistant Acinetobacter baumannii.

PeptideMIC Range for Colistin-Resistant A. baumannii (mg/L)
CA(1-8)M(1-18)2-8
CA(1-7)M(2-9)2-4
Oct-CA(1-7)M(2-9)2-8
CA(1-7)M(5-9)4-4

Time-Dependent Bactericidal Kinetics

The bactericidal action of this compound is characterized by rapid, time-dependent killing of bacteria. nih.govscispace.com Time-kill curve analyses have been employed to study the dynamics of this bactericidal activity against various bacterial strains, including multidrug-resistant isolates.

Against four selected strains of Acinetobacter baumannii, all tested cecropin A-melittin peptides, including CA(1-8)M(1-18), demonstrated bactericidal activity in time-kill assays. scispace.comresearchgate.net Generally, a higher concentration of the peptide resulted in a more rapid and complete killing of the bacteria. nih.gov For instance, against both a standard and a multiresistant A. baumannii strain, a concentration of 45.7 mg/L was required for complete killing. nih.gov Studies on a multiresistant strain of A. baumannii showed that CA(1-8)M(1-18) caused a rapid depolarization of the inner membrane. researchgate.net

Antiparasitic Efficacy Studies

In addition to its antibacterial properties, this compound has been investigated for its activity against parasitic protozoa, demonstrating its potential as a broad-spectrum antimicrobial agent.

Leishmanicidal Activity against Protozoal Parasites (e.g., Leishmania donovani promastigotes, amastigotes)

Research has described the leishmanicidal activity of this synthetic hybrid peptide. glpbio.comgencefebio.comnovoprolabs.comnih.gov Studies have shown that Cecropin A-melittin hybrids, including CA(1-8)M(1-18), are active against Leishmania parasites in the micromolar range. nih.gov Electron microscopy of Leishmania donovani promastigotes treated with CA(1-8)M(1-18) revealed the formation of electron-transparent bubbles on the parasite's surface, indicating membrane damage. researchgate.net Further research into analogues has aimed to improve this leishmanicidal activity, with some modified peptides showing increased efficacy against both promastigote and amastigote forms of the parasite. nih.gov

Antimalarial Activity against Bloodstream Forms (e.g., Plasmodium falciparum)

The antimalarial potential of Cecropin A-melittin hybrid peptides has also been a focus of investigation. Early studies demonstrated that these hybrid peptides, including the D and L enantiomers of Cecropin A-(1-8)-Melittin-(1-18)-NH2, could inhibit the infectivity of the bloodstream form of the malaria parasite, Plasmodium falciparum. nih.govpnas.org One of the most effective hybrid peptides was found to be a significantly better antimalarial agent than cecropin B. core.ac.uk This activity against P. falciparum highlights the broad antiparasitic potential of this class of peptides. researchgate.net

Antifungal Efficacy Studies

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Cecropin-melittin hybrid peptides have demonstrated promising activity against a range of fungi. While specific data for this compound is limited, studies on closely related hybrid peptides provide valuable insights into its potential antifungal spectrum.

Research on a cecropin A-melittin hybrid peptide, designated CEMA, has shown potent in vitro activity against the plant-pathogenic fungus Fusarium solani. The study determined the 50% inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the germination of 50% of fungal conidia. The IC50 of CEMA against F. solani was found to be 10 μg/ml. oup.com

Further studies on a tryptophan-substituted mutant of a cecropin A-melittin hybrid (CAM-W) and its parent peptide (CAM) have demonstrated a broad spectrum of antifungal activity against common pathogenic fungi. The IC50 values for these peptides were determined against several fungal species, as detailed in the table below.

Table 1: In Vitro Antifungal Activity of Cecropin A-Melittin Hybrid Peptides
Fungal SpeciesPeptideIC50 (mg/L)
Candida albicansCAM9.8
CAM-W2.1
Aspergillus fumigatusCAM12.5
CAM-W3.3
Fusarium oxysporumCAM14.2
CAM-W2.9

Data sourced from a study on a cecropin A-melittin (CAM) hybrid and its tryptophan-substituted mutant (CAM-W). nih.gov

These findings suggest that hybridization of cecropin A and melittin can result in peptides with significant antifungal properties. The mechanism of action is thought to involve the disruption of the fungal cell membrane. nih.gov

Selective Antitumor Activity Research (In Vitro Studies)

A critical aspect of cancer chemotherapy is the ability to selectively target and destroy tumor cells while minimizing harm to healthy, non-cancerous cells. In vitro studies on cecropin-melittin hybrids and their parent molecules have explored this selective cytotoxicity.

Research on Cecropin A and Cecropin B has demonstrated a dose-dependent inhibition of bladder cancer cell proliferation and viability. nih.gov The average IC50 values for Cecropin A and B against various bladder cancer cell lines ranged from 73.29 μg/ml to 220.05 μg/ml. nih.gov In stark contrast, benign fibroblast cells were significantly less susceptible to the cytotoxic effects of these peptides. nih.gov This selectivity is a crucial attribute for a potential anticancer agent.

Furthermore, a study on a short cationic antimicrobial peptide derived from cecropin and melittin, CM11, investigated its effects on leukemia cell lines (Jurkat and Raji) and normal peripheral blood mononuclear cells (PBMCs). The results showed that at a concentration of 32 μg/ml, the survival of Jurkat and Raji cells was 47% and 51%, respectively, whereas the survival of normal PBMC cells was approximately 65%. nih.gov This indicates a greater cytotoxic effect on the cancerous cell lines.

The basis for this selectivity is believed to lie in the differences between the cell membranes of cancerous and normal cells. Cancer cell membranes often have a higher negative charge and increased fluidity compared to normal cells, which may facilitate the interaction with and lytic action of these cationic peptides. nih.gov One study noted that a hybrid of Cecropin A and magainin 2 displayed enhanced activity against several tumor cell lines with no detectable hemolysis or cytotoxicity against primary fibroblast cells at concentrations up to 100 μM, while the IC50 against some tumor cells was as low as 20 μM. nih.gov

Table 2: In Vitro Selective Cytotoxicity of Cecropin-Related Peptides
PeptideCell Line TypeCell LineIC50 (µg/mL)
Cecropin ABladder Cancer486P, RT4, 647V, J82 (Average)220.05
Cecropin BBladder Cancer486P, RT4, 647V, J82 (Average)139.91
Cecropin ABenign FibroblastZF07, 3T6Not susceptible at tested concentrations
Cecropin BBenign FibroblastZF07, 3T6Not susceptible at tested concentrations
CM11LeukemiaJurkat<32
CM11LeukemiaRaji<32
CM11NormalPBMC>32

Data for Cecropin A and B sourced from a study on bladder cancer cells. nih.gov Data for CM11 sourced from a study on leukemia cell lines. nih.gov

These in vitro findings underscore the potential of this compound and related hybrid peptides as candidates for further investigation in the development of novel antifungal and anticancer therapies.

Structure Activity Relationship Sar Studies and Rational Peptide Design of Cecropin a 1 8 Melittin 1 18 Amide Analogues

Impact of Amino Acid Sequence Modifications on Biological Activity and Membrane Interaction

Alterations in the amino acid sequence, from single residue substitutions to significant truncations and stereochemical changes, have profound effects on the peptide's antimicrobial properties and its interaction with cellular membranes.

The substitution of specific amino acids is a key strategy to fine-tune the biological profile of AMPs. Lysine (B10760008) (Lys) to Arginine (Arg) substitution is common, given that the guanidinium (B1211019) group of arginine can form more favorable interactions with the phosphate (B84403) head groups of bacterial membranes compared to lysine's primary amine. nih.govresearchgate.netdongguk.edu

In studies on the closely related analogue CA(1-7)M(2-9), single substitutions of lysine residues with arginine did not produce a significant change in antibacterial activity. nih.gov However, when all five lysine residues were replaced with arginine, the resulting analogue exhibited a notable increase in hemolytic activity, indicating higher toxicity to eukaryotic cells. nih.gov Conversely, substituting all lysines with ornithine (Orn) led to the least hemolytic activity and greater stability against enzymatic degradation. nih.gov These findings suggest that while the type of cationic residue may not drastically alter antimicrobial potency in this specific scaffold, it plays a critical role in modulating selectivity and stability. nih.govnih.govsemanticscholar.org The impact of such substitutions is not universal and often depends on the number and position of the substituted residues within the peptide's structure. nih.govresearchgate.net

Table 1: Effect of Lysine Substitution in CA(1-7)M(2-9) Analogues on Biological Activity This table is interactive. You can sort and filter the data.

Peptide Analogue Modification Antibacterial Activity Hemolytic Activity Enzymatic Stability Source(s)
CA(1-7)M(2-9) (Parent) 5 Lysine residues Good Low Susceptible to trypsin nih.gov
[Arg⁵]-CA(1-7)M(2-9) All 5 Lys residues replaced by Arg Similar to parent Highest Not specified nih.gov
[Orn⁵]-CA(1-7)M(2-9) All 5 Lys residues replaced by Orn Similar to parent Lowest Higher nih.gov

The original Cecropin (B1577577) A-Melittin hybrids were 26-residue peptides, which, while effective, were long and costly to produce. nih.govkvinzo.com Research demonstrated that a substantial reduction in the size of the highly active parent hybrid, CA(1-8)M(1-18), was possible without compromising its potent antibiotic properties. nih.gov This led to the development of a series of shorter 20-, 18-, and 15-residue analogues. nih.govresearchgate.net

Notably, 15-residue hybrids such as CA(1-7)M(2-9), CA(1-7)M(4-11), and CA(1-7)M(5-12) were identified as the shortest cecropin-based peptide antibiotics at the time. nih.gov These shortened analogues displayed antibacterial activity and spectra that were similar to, or even better than, the full-length Cecropin A, despite a 60% reduction in size. nih.gov The potent activity of these highly α-helical, yet significantly smaller, peptides suggests an alternative mechanism for their interaction with bacterial membranes compared to their larger counterparts. nih.govresearchgate.net Further studies confirmed that the 11-residue sequence WKLFKKILKVL-NH₂, derived from the CA(1-7)M(2-9) hybrid, is sufficient for significant antifungal and antibacterial activities. asm.org

Table 2: Activity of Truncated Cecropin A-Melittin Hybrid Analogues This table is interactive. You can sort and filter the data.

Peptide Analogue Number of Residues Relative Antibacterial Activity Source(s)
CA(1-8)M(1-18) (Parent) 26 Highly Active nih.gov
CA(1-7)M(2-9) 15 Potent; similar or better than Cecropin A nih.gov
CA(1-7)M(4-11) 15 Potent; similar or better than Cecropin A nih.gov
CA(1-7)M(5-12) 15 Potent; similar or better than Cecropin A nih.gov

To investigate the structural requirements for antibacterial activity and to enhance stability against proteases, which typically recognize L-amino acids, analogues were synthesized using D-amino acids. nih.gov Studies on both CA(1-13)M(1-13)-NH₂ and the shorter CA(1-7)M(2-9)-NH₂ revealed that the chirality of the peptide was not a critical feature for its function against most bacterial strains tested. nih.govpnas.org

The enantiomeric (all-D) versions of these hybrids were found to be as active as the parent all-L peptides. nih.govpnas.org This suggests that the peptides can achieve full activity in either a right-handed (all-L) or left-handed (all-D) helical conformation. nih.gov The lower activity of an all-D enantiomer of a derived undecapeptide against certain strains suggests a dual mode of action that may involve both specific (chiral) interactions and nonspecific membrane disruption. nih.gov This stereochemical flexibility is significant, as all-D-amino acid peptides are highly resistant to degradation by host and bacterial proteases, a crucial attribute for therapeutic development.

Influence of Post-Translational and Chemical Modifications on Peptide Function

Chemical modifications at the N- or C-terminus of the peptide chain are pivotal in modulating the function, stability, and efficacy of AMPs.

N-terminal modification, particularly acylation with fatty acids, is a widely used strategy to enhance the antimicrobial activity and stability of peptides. researchgate.netnih.govfrontiersin.org A systematic study of fatty acid acylation on the CA(1-7)M(2-9) analogue demonstrated that this modification could significantly improve its leishmanicidal activity. asm.orgnih.govresearchgate.net

The position of acylation was found to be critical; acylation at the Nε-amino group of the lysine at position 7 led to a drastic decrease in activity. asm.orgnih.gov In contrast, acylation at the N-terminal lysine (Lys-1) substantially increased the peptide's potency. asm.orgnih.gov The length of the attached fatty acid chain also played a crucial role, with activity increasing with chain length and reaching a maximum with the 12-carbon lauroyl group. nih.govresearchgate.net N-terminal acetylation has also been shown to enhance peptide stability against pH changes and degradation by proteases like trypsin. nih.gov This modification can favor the perturbation of the lipid core of the bilayer, leading to greater membrane lysis. researchgate.net An Nα-octanoyl derivative of CA(1-7)M(2-9) was also shown to be active against colistin-resistant bacterial strains. nih.govresearchgate.net

Table 3: Impact of N-Terminal Fatty Acid Acylation on CA(1-7)M(2-9) Activity This table is interactive. You can sort and filter the data.

Acylation Group (at Lys-1) Carbon Chain Length Relative Leishmanicidal Activity (vs. non-acylated) Source(s)
None (Parent Peptide) N/A Baseline asm.orgnih.govresearchgate.net
Acetyl 2 Increased researchgate.net
Octanoyl 8 Increased researchgate.netnih.gov
Lauroyl 12 Maximum Increase (up to 15x against amastigotes) nih.govresearchgate.net
Myristoyl 14 Increased, but less than Lauroyl researchgate.net

The subject compound, Cecropin A (1-8)-Melittin (1-18) amide , features a C-terminal amide group (-NH₂), a common post-translational modification in naturally occurring AMPs. bas.bgresearchgate.netnih.govnih.govpeptide.com This modification is not merely a structural quirk; it is fundamentally significant to the peptide's function.

C-terminal amidation removes the negative charge of the C-terminal carboxylate group, thereby increasing the peptide's net positive charge. bas.bgbiorxiv.org This enhanced cationicity facilitates stronger electrostatic attraction to the negatively charged surfaces of bacterial membranes. biorxiv.org Furthermore, amidation has been shown to stabilize the α-helical structure of peptides, particularly when in contact with lipid environments, which is crucial for membrane penetration and disruption. nih.govresearchgate.net The primary amide at the C-terminus can act as a specific membrane binding motif. researchgate.net This modification also confers greater stability against degradation by host carboxypeptidases, prolonging the peptide's active lifespan. nih.gov

Cyclization and Other Backbone Modifications

To address challenges such as proteolytic instability and to modulate biological activity, various backbone modifications have been explored for Cecropin A-Melittin hybrid peptides. These modifications can enforce specific conformations, enhance stability, and influence the peptide's interaction with microbial membranes.

One significant strategy is cyclization . A disulfide-cyclized analogue of a shortened Cecropin A-Melittin hybrid, CA(1-7)M(2-9), has been synthesized and evaluated. kvinzo.com In this analogue, designated as Cyc-CAM, cysteine residues were added to both the N- and C-termini of the linear peptide to facilitate the formation of a disulfide bridge. kvinzo.com This modification was found to improve resistance to enzymatic digestion. kvinzo.com While the linear precursor was susceptible to degradation, the cyclized version demonstrated enhanced stability. kvinzo.com Furthermore, the disulfide-cycled analogue exhibited the least hemolytic activity among the tested peptides, indicating that cyclization can be a viable strategy to improve the selectivity of these hybrids. kvinzo.com

Other backbone modifications have also been investigated to fine-tune the properties of Cecropin A-Melittin analogues. One such modification is the Nε-lysine trimethylation . A systematic study on a 15-residue Cecropin A-Melittin hybrid, CA(1-7)M(2-9), explored the impact of trimethylating lysine residues at different positions. nih.gov This modification, which alters the charge distribution and steric bulk of the lysine side chains, was found to influence both the antimicrobial and cytotoxic activities of the peptide. The inclusion of Nε-trimethylated lysine residues induced a degree of structural flexibility while largely preserving the α-helical conformation in a membrane-mimetic environment. nih.gov The position and number of these modified lysines were critical in determining the final biological activity profile of the analogues. nih.gov

While not yet reported specifically for Cecropin A (1-8)-Melittin (1-18) amide, other backbone modification strategies hold promise for rational peptide design. These include the introduction of stapled peptides , where hydrocarbon staples are used to lock the peptide into an α-helical conformation, potentially increasing target affinity and proteolytic resistance. Another approach is the development of peptoid-peptide hybrids , which involve the incorporation of N-substituted glycine (B1666218) residues into the peptide backbone. This can enhance stability against proteases and allow for a high degree of functional group diversity.

Principles of Amphipathicity and Cationicity in Optimizing Peptide Activity and Selectivity

The antimicrobial activity and selectivity of Cecropin A-Melittin hybrid peptides are fundamentally governed by the physicochemical principles of amphipathicity and cationicity . mdpi.comnih.gov Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which in an α-helical conformation, results in a polar and a non-polar face. Cationicity, on the other hand, is determined by the number of positively charged residues, such as lysine and arginine.

The cationic nature of these peptides is crucial for their initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. mdpi.comnih.gov This electrostatic attraction concentrates the peptides at the microbial surface, a key step in their mechanism of action. Increasing the net positive charge can enhance this initial binding and, in some cases, lead to improved antimicrobial potency.

A study on a series of tryptophan-substituted analogues of the Cecropin A-Melittin hybrid peptide BP100 provides a clear illustration of these principles. mdpi.com By systematically replacing residues with tryptophan, the researchers were able to modulate the hydrophobicity and amphipathicity of the peptides while maintaining a constant net positive charge. The results, summarized in the table below, demonstrate a clear correlation between these physicochemical properties and biological activity.

Table 1: Physicochemical Properties and Antimicrobial Activity of BP100 and its Tryptophan-Substituted Analogues

Peptide Sequence Net Charge Hydrophobicity (H) Hydrophobic Moment (µH) Geometric Mean MIC (µM)
BP100 KKLFKKILKYL-NH₂ +6 0.493 0.612 18.4
BP5 KW LFKKILKW L-NH₂ +6 0.585 0.686 4.1
BP6 KKLW KKILKW L-NH₂ +6 0.585 0.686 5.8
BP8 KKLFKKW LKW L-NH₂ +6 0.585 0.686 8.2
BP11 KKLFKKILW****W L-NH₂ +6 0.621 0.553 8.2

Data sourced from a study on tryptophan-substituted BP100 analogues. mdpi.com The geometric mean of the Minimum Inhibitory Concentration (MIC) was calculated against a panel of bacterial strains.

The helical wheel projections of these peptides reveal a distinct amphipathic character, with the hydrophilic lysine residues situated on one face and the hydrophobic residues on the opposite face. mdpi.com The introduction of tryptophan, a bulky hydrophobic amino acid, at specific positions enhanced the antibacterial activity of several analogues by 1.5 to 5.5-fold compared to the parent peptide, BP100. mdpi.com For instance, BP5, with two tryptophan substitutions, exhibited the most potent antibacterial activity. mdpi.com This highlights how subtle changes in the hydrophobic face of the peptide can significantly impact its ability to disrupt bacterial membranes. Importantly, these gains in antimicrobial potency were achieved without a corresponding increase in hemolytic activity, indicating an improved therapeutic index.

Mechanisms of Resistance to Cecropin a 1 8 Melittin 1 18 Amide

Microbial Adaptations to Peptide-Induced Membrane Disruption

The primary target for many cationic AMPs, including Cecropin (B1577577) A-Melittin hybrids, is the bacterial membrane. mdpi.comnih.gov Consequently, bacteria have developed various strategies to prevent these peptides from reaching and disrupting their membranes.

Bacteria can alter their cell surfaces to reduce their susceptibility to cationic AMPs. rsc.org These modifications often aim to reduce the net negative charge of the cell envelope, thereby weakening the initial electrostatic attraction that draws the positively charged peptides to the bacterial surface. nih.gov

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is a formidable barrier, with its outer leaflet composed primarily of lipopolysaccharide (LPS). acs.orgmdpi.com LPS typically imparts a significant negative charge, making it a prime target for cationic AMPs. Resistance can be achieved by:

Gram-Positive Bacteria: The cell wall of Gram-positive bacteria is rich in anionic polymers like teichoic acids (TAs), including lipoteichoic acids (LTA) and wall teichoic acids (WTA). nih.govfrontiersin.org These molecules contribute to the negative surface charge. A primary resistance strategy is:

D-alanylation of Teichoic Acids: The incorporation of positively charged D-alanine residues into the TA backbone neutralizes the negative charge. nih.gov This modification reduces the binding of cationic AMPs and confers protection. Mutants unable to perform D-alanylation show increased susceptibility to killing by cationic peptides. nih.gov

These surface remodeling strategies represent a fundamental defense against peptide-based antimicrobials. rsc.org

Table 1: Bacterial Cell Surface Modifications Conferring Resistance to Cationic Antimicrobial Peptides

Bacterial TypeKey Surface MoleculeModification MechanismEffect on Peptide Interaction
Gram-Negative Lipopolysaccharide (LPS)Addition of positively charged groups (e.g., L-Ara4N, pEtN) to Lipid A. nih.govReduces net negative charge, weakening electrostatic attraction. nih.gov
Gram-Positive Teichoic Acids (TA)D-alanylation (incorporation of D-alanine esters). nih.govNeutralizes anionic phosphate (B84403) groups, repelling cationic peptides. nih.gov

Efflux pumps are membrane-bound protein complexes that actively transport a wide array of toxic substances, including antibiotics, out of the bacterial cell. nih.govnih.govyoutube.com This mechanism prevents the antimicrobial agent from reaching its intracellular or membrane target at a sufficient concentration to be effective. nih.gov

Several superfamilies of efflux pumps contribute to antimicrobial resistance, including the ATP-binding cassette (ABC) transporters and the resistance-nodulation-division (RND) family. nih.govyoutube.com Overexpression of these pumps is a common cause of multidrug resistance (MDR) in pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. mdpi.comyoutube.com While efflux is a known resistance mechanism against many classes of antibiotics, its specific role in resistance to Cecropin A-Melittin hybrids is less clear. nih.govuzh.ch Some studies suggest that certain AMPs can be independent of efflux pumps. nih.gov However, given the broad substrate specificity of many pump systems, it is plausible that they could contribute to a reduction in the susceptibility to Cecropin A (1-8)-Melittin (1-18) amide in some bacterial species, though direct evidence remains limited.

Many pathogenic bacteria produce an external polysaccharide layer known as a capsule. nih.gov This capsule, along with other components of the extracellular polymeric substance (EPS) in biofilms, can act as a physical barrier, preventing antimicrobials from reaching the cell surface. nih.govwikipedia.orgnih.govudayton.edu The anionic nature of many capsular polysaccharides can also sequester cationic peptides, further impeding their action. wikipedia.org

Despite the protective potential of the capsule, research indicates that it may not be an effective defense against Cecropin A-Melittin hybrids. A study involving multiple clinical isolates of Acinetobacter baumannii explicitly investigated the influence of the capsule on the peptide's efficacy. The results showed that the bactericidal activity of Cecropin A-Melittin analogues was not affected by the presence or absence of a bacterial capsule. nih.gov This suggests that these hybrid peptides can effectively penetrate this protective outer layer to reach their target on the cell membrane.

A direct and highly effective resistance strategy is the enzymatic destruction of the antimicrobial peptide. nih.gov Many pathogenic bacteria secrete proteases that can cleave and inactivate host defense peptides and potentially therapeutic AMPs. mdpi.comnih.govasm.org

Secreted Proteases: Pathogens such as Pseudomonas aeruginosa, Streptococcus pyogenes, and Enterococcus faecalis are known to produce extracellular proteases that degrade the human cathelicidin (B612621) LL-37. nih.gov Similar mechanisms have been observed to inactivate cecropins. P. aeruginosa elastase, for instance, can degrade cecropin peptides. mdpi.com This proteolytic degradation is considered a significant virulence mechanism. nih.govasm.org

Stability of Cecropin A-Melittin Hybrids: The susceptibility of this compound to proteases is a critical factor for its therapeutic potential. Research has shown that peptides of this class can be vulnerable to degradation. mdpi.com However, specific chemical modifications have been developed to overcome this limitation. For example:

Amino Acid Substitution: Substituting specific amino acid residues can block protease cleavage sites. A study demonstrated that a variant of a cecropin A-melittin (CAM) peptide with four tryptophan substitutions became resistant to degradation by several bacterial proteases. mdpi.com

Use of D-amino Acids: Synthesizing the peptide using D-amino acids instead of the naturally occurring L-amino acids creates an enantiomer that is not recognized by standard proteases. An all-D enantiomer of this compound was found to be resistant to enzymatic degradation while retaining its full antibacterial and membrane-disrupting activity. pnas.org

These findings confirm that while enzymatic degradation is a viable bacterial resistance mechanism against the L-form of the peptide, it can be effectively countered through rational peptide design. mdpi.compnas.org

Table 2: Research Findings on Resistance Mechanisms to Cecropin A-Melittin (CAM) Hybrids

Resistance MechanismPathogen StudiedKey FindingReference
Outer Membrane Modification Acinetobacter baumanniiCAM peptides are effective against colistin-resistant strains, indicating they can overcome outer membrane-targeted resistance. nih.govresearchgate.net
Bacterial Capsule Acinetobacter baumanniiThe bactericidal activity of CAM peptides was not affected by the presence of a capsule. nih.gov
Enzymatic Degradation General PathogensTryptophan-substituted CAM peptides showed reduced susceptibility to degradation by bacterial proteases. mdpi.com
Enzymatic Degradation N/A (in vitro)The all-D enantiomer of this compound was resistant to enzymatic degradation while maintaining activity. pnas.org

Computational and Biophysical Modeling Approaches in Cecropin a 1 8 Melittin 1 18 Amide Research

Molecular Dynamics Simulations for Peptide-Membrane Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules. In the context of Cecropin (B1577577) A (1-8)-Melittin (1-18) amide, MD simulations have been employed to understand its behavior when interacting with model cell membranes. researchgate.net These simulations allow researchers to observe the peptide's orientation, insertion depth, and the resulting disruption of the lipid bilayer over time. researchgate.net

Studies have utilized simulations to complement spectroscopic data on the peptide's interaction with lipid environments designed to mimic eukaryotic and prokaryotic membranes. acs.org For instance, research involving the related hybrid peptide CM15 used MD simulations to probe its interactions with both zwitterionic (eukaryotic mimic) and mixed zwitterionic/anionic (prokaryotic mimic) lipid systems. acs.org Coarse-grained MD simulations, which simplify the molecular representation to study longer timescale events, have been particularly useful. researchgate.net These simulations have successfully predicted the orientation of hybrid peptides on surfaces, with results showing strong consistency with experimental data from techniques like sum frequency generation (SFG) vibrational spectroscopy and circular dichroism (CD). researchgate.net

Energetics and partitioning studies have also benefited from computational approaches. Research on Cecropin A (1-8)-Melittin (1-18) amide's interaction with large unilamellar vesicles of different lipid compositions, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG), shows a strong electrostatic interaction with negatively charged liposomes. nih.gov This interaction can lead to peptide aggregation and precipitation, a process that can be modeled and understood through simulation. nih.gov

In Silico Prediction of Peptide Conformation and Interaction Dynamics

The biological activity of this compound is intrinsically linked to its three-dimensional structure, which is highly dependent on its environment. In silico methods, including restrained molecular dynamics simulations, are crucial for predicting and refining the peptide's conformation. nih.gov

A key finding is that the peptide exhibits significant conformational plasticity. nih.govnih.gov In an aqueous environment (water at pH 6.0), NMR studies combined with simulations revealed that the peptide adopts a beta-pleated sheet structure. nih.gov However, in a membrane-mimetic solvent like hexafluoroacetone (B58046) (HFA), it transitions to a right-handed alpha-helical conformation. nih.gov This change is critical, as many antimicrobial peptides are unstructured in solution and fold into their active, helical conformation upon binding to a target membrane. researchgate.net

Experimental data from circular dichroism (CD) spectroscopy corroborates these computational predictions. CD studies show that while this compound has a predominantly beta-sheet structure in buffer, it adopts an alpha-helical structure when it interacts with model membranes. nih.gov This lipid-induced conformational change is a hallmark of its mechanism. nih.gov The interaction involves an initial strong electrostatic attraction to negatively charged liposomes, followed by the structural transition. nih.govnih.gov

EnvironmentPredicted ConformationSupporting Method(s)Reference(s)
Aqueous Solution (Buffer/Water)Beta-pleated sheet / Random coilNMR, Molecular Dynamics, CD Spectroscopy nih.govnih.gov
Membrane-Mimetic (Hexafluoroacetone)Right-handed alpha-helixNMR, Molecular Dynamics nih.gov
In Presence of Lipid VesiclesAlpha-helixCD Spectroscopy nih.gov

Theoretical Models of Membrane Permeabilization and Pore Formation

Several theoretical models have been proposed to explain how amphipathic alpha-helical peptides like this compound permeabilize and disrupt bacterial membranes. mdpi.comacs.org These models are not mutually exclusive and the operative mechanism can depend on factors like peptide concentration and membrane composition. nih.gov The three most common models are the "barrel-stave," "toroidal-pore," and "carpet" models. mdpi.comacs.org

Barrel-Stave Model: Peptides insert into the membrane and aggregate like staves of a barrel to form a central pore lined by the hydrophilic faces of the peptides. mdpi.com

Toroidal-Pore Model: Similar to the barrel-stave model, peptides form a pore, but here the lipid monolayers bend continuously through the pore, such that the pore is lined by both the peptides and the lipid head groups. mdpi.com

Carpet Model: Peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet." researchgate.net Once a threshold concentration is reached, the membrane is disrupted in a detergent-like manner, leading to micellization and catastrophic membrane disintegration without the formation of stable, ordered pores. researchgate.netnih.gov

For this compound, evidence suggests a mechanism consistent with the carpet model. researchgate.netnih.gov This model explains the observed all-or-none permeabilization effects. researchgate.net Furthermore, studies on its action on mitochondria concluded that the peptide disrupts the membrane in a detergent-like mode rather than by creating selective channels, which strongly supports the carpet-like mechanism. nih.gov In contrast, studies on the related but shorter hybrid peptide CM15 suggested a toroidal mechanism of pore formation, highlighting how subtle changes in peptide sequence can alter the disruptive mechanism. mdpi.com

ModelDescriptionRelevance to this compoundReference(s)
Barrel-StavePeptides form a stable, peptide-lined pore through the membrane.Less likely; not the primary proposed mechanism. mdpi.comacs.org
Toroidal-PorePeptides and lipid head groups line the pore, causing membrane curvature.Proposed for some related hybrid peptides (e.g., CM15), but not the leading model for this specific compound. mdpi.com
Carpet / Detergent-likePeptides accumulate on the membrane surface, causing disruption and micellization at a critical concentration.Strongly supported; explains observed all-or-none permeabilization and detergent-like action. researchgate.netnih.gov

Integration of Experimental and Computational Data for Mechanistic Elucidation

The most comprehensive understanding of this compound's function comes from the integration of computational modeling with experimental data. researchgate.net This synergistic approach allows for the validation of theoretical models and provides a more complete mechanistic picture. acs.org

Similarly, coarse-grained MD simulations have been used to model the orientation of hybrid peptides on surfaces, with the simulation results showing high consistency with experimental measurements from SFG vibrational spectroscopy. researchgate.net This demonstrates how computation can provide molecular-level interpretation for macroscopic experimental observations. The energetics of peptide-membrane binding, calculated from simulations, can be correlated with calorimetric data from experiments, providing a thermodynamic basis for the observed interactions. nih.gov Information from experimental techniques, such as fluorescence dye leakage assays which estimate the number of peptides in a pore, can also be used to set more realistic parameters and constraints for subsequent MD simulations. acs.org This iterative feedback loop between experiment and computation is crucial for refining our understanding of how this compound functions.

Advanced Research Directions and Future Prospects for Cecropin a 1 8 Melittin 1 18 Amide

Synergistic Potentiation with Conventional Antimicrobial Agents

A key advantage of antimicrobial peptides (AMPs) is their potential for synergistic combinations, which can lower the required concentration of each agent, thereby reducing the risk of adverse effects and the development of resistance. mdpi.com Research into Cecropin (B1577577) A (1-8)-Melittin (1-18) amide and its analogues has demonstrated this potential.

Studies have investigated the synergistic antimicrobial activity of related cecropin-melittin hybrid analogues, such as BP100, with conventional antibiotics like ciprofloxacin (B1669076) against multidrug-resistant Pseudomonas aeruginosa. nih.gov The combination of these agents often proves more effective than the use of individual drugs alone. mdpi.com This approach is critical in combating the rise of multidrug-resistant pathogens. mdpi.comnih.gov

Furthermore, the activity of cecropin-class AMPs can be enhanced through synergistic action with other molecules. For instance, the combination of Cecropin A (1-8)-Melittin (1-18) amide with the anionic glycolipid FP7, a diphosphorylated glucosamine (B1671600) monosaccharide, has been shown to boost its effectiveness. frontiersin.org This potentiation highlights a strategy of combining cationic peptides with anionic molecules to improve their therapeutic action against challenging pathogens. frontiersin.org The hybrid peptide and its shorter analogues have also shown significant efficacy against clinical strains of Acinetobacter baumannii that are resistant to colistin (B93849), a last-resort antibiotic, suggesting their potential use as an alternative therapy for these difficult-to-treat infections. nih.gov

Development of Targeted Delivery Systems

A significant hurdle in the clinical application of peptide-based therapeutics is their stability and delivery to the target site. nih.govfrontiersin.org Consequently, the development of innovative targeted delivery systems is a crucial area of research for realizing the full potential of AMPs like this compound. nih.gov

Nanoformulation technologies are emerging as a promising strategy to improve the delivery and stability of cationic peptides. frontiersin.org These systems can encapsulate the peptides, protecting them from degradation and facilitating their transport to the site of infection or disease. The primary goal of such drug delivery systems is to enhance the therapeutic index by increasing the concentration of the drug at the target site while minimizing exposure to healthy tissues. frontiersin.org While specific nanoformulation studies for this compound are a developing field, the principles established for other cationic peptides provide a clear roadmap for future research. frontiersin.org

Rational Design of Next-Generation Analogues with Tailored Activities

The original this compound was itself a product of rational design, created by hybridizing segments of two natural peptides to generate a molecule with enhanced properties. upm.edu.myresearchgate.net This strategy of modifying peptide sequences to improve activity and reduce cytotoxicity continues to be a major focus of research. upm.edu.my

One successful approach has been the significant reduction in the size of the parent hybrid. Researchers have created a series of 20-, 18-, and 15-residue analogues by shortening the C-terminal section of Cecropin A (1-8)-Melittin (1-18). researchgate.net Notably, the 15-residue hybrid CA(1-7)M(2-9) retains potent antibacterial activity comparable to or better than the original cecropin A, despite a 60% reduction in size. researchgate.net These shorter analogues are among the smallest cecropin-based peptide antibiotics described. researchgate.net

Other design strategies include amino acid substitution to enhance specific properties. For example, tryptophan-substituted analogues of the related cecropin-melittin hybrid BP100 have been designed, resulting in peptides with 1.5- to 5.5-fold higher antibacterial activity and improved cell selectivity. mdpi.comnih.gov The rational design of analogues also aims to provide specificity against particular types of bacteria, such as Gram-positive or Gram-negative strains. acs.org

Interactive Table: Examples of Rationally Designed Cecropin A-Melittin Analogues

Peptide Name Sequence Key Feature/Finding Reference
This compound KWKLFKKIGIGAVLKVLTTGLPALIS-NH₂ Parent hybrid with broad-spectrum activity. researchgate.netnih.gov researchgate.netnih.gov
CA(1-7)M(2-9) KWKLFKKIGAVLKVL-NH₂ Shortened 15-residue analogue with potent antibiotic activity. nih.govresearchgate.net nih.govresearchgate.net
CA(1-7)M(5-9) KWKLLKKIGAVLKVL-NH₂ Short analogue active against colistin-resistant bacteria. nih.gov nih.gov
BP100 KKLFKKILKYL-NH₂ Short, selective hybrid effective against Gram-negative plant pathogens. mdpi.comnih.gov mdpi.comnih.gov
MsrA MALEHMKWKLFKKIGIGAVLKVLYTGLPALKLTK–NH₂ CEMA analogue optimized for expression and activity in plants. researchgate.net researchgate.net

Exploration of Immunomodulatory Roles and Host Defense Mechanisms

Beyond their direct antimicrobial action, many AMPs, including cecropins and their hybrids, possess immunomodulatory capabilities, meaning they can influence the host's immune response. frontiersin.orgfrontiersin.org This multifaceted activity is a key feature that distinguishes them from conventional antibiotics. frontiersin.org

Research has shown that this compound can induce the expression of nitric oxide synthase (NOS2) in macrophage cell lines. researchgate.netpeptide.com The induction of NOS2 is a critical component of the host's inflammatory and antimicrobial response. Furthermore, cecropins are known to interact with components of the innate immune system, such as Toll-like receptors (TLRs). frontiersin.org Studies have highlighted that the peptide's activity can be boosted in synergy with other molecules that interact with the TLR4 receptor complex, suggesting a mechanism that goes beyond simple membrane disruption to involve the modulation of host defense pathways. frontiersin.org Analogues of related cecropin-melittin hybrids have also demonstrated anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines in stimulated macrophage cells. nih.gov

Applications in Agricultural and Veterinary Research

The potent and broad-spectrum activity of cecropin-melittin hybrids makes them attractive candidates for applications in agriculture and veterinary medicine. frontiersin.orgresearchgate.net The increasing prevalence of multidrug-resistant phytopathogens poses a significant threat to global food security, creating a need for novel biopesticides. researchgate.net

Cecropin A-derived and cecropin A-melittin hybrid peptides have been tested for their ability to inhibit the growth of several agronomically important fungal pathogens. researchgate.net For example, the short hybrid peptide known as Pep3, which is derived from a cecropin-melittin construct, is active against several plant pathogens, including Fusarium species. researchgate.net Another short hybrid, BP100, is highly effective at inhibiting the growth of economically important plant pathogenic Gram-negative bacteria. nih.gov Research has also focused on optimizing these peptides for use in plants, with one analogue of a cecropin-melittin hybrid being specifically designed for improved expression and antibiotic activity in plant systems. researchgate.net These findings underscore the potential of this compound and its derivatives as a basis for developing new strategies to protect crops from disease. researchgate.net

Q & A

Q. How should researchers design experiments to evaluate the antimicrobial activity of Cecropin A (1-8)-Melittin (1-18) amide against multidrug-resistant pathogens?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Testing : Use broth microdilution assays to determine MIC values against target pathogens like Acinetobacter baumannii. For example, MICs for this compound range from 2–8 mg/L against pan-drug-resistant A. baumannii, outperforming colistin (4–64 mg/L) .
  • Controls : Include polymyxin B or other conventional antibiotics as comparators.
  • Solvent Preparation : Dissolve the peptide in DMSO (≤10% v/v) and dilute in saline or culture media to avoid cytotoxicity. Vortex/ultrasonicate to ensure clarity .

Q. What are the critical considerations for preparing stable stock solutions of this compound for in vitro and in vivo studies?

Methodological Answer:

  • Storage : Lyophilized powder should be stored at -20°C (2–3 years). For dissolved stocks, use -80°C (6 months) or -20°C (1 month) to prevent degradation .
  • Solvent Compatibility : Use DMSO for initial solubilization. If insoluble, test ethanol or saline with ≤5% Tween 80. Avoid DMEM/RPMI to prevent precipitation .
  • In Vivo Formulations : For murine studies, prepare DMSO:PEG300:Tween 80:Saline (10:40:5:45 v/v) or 0.5% CMC-Na suspensions for oral dosing. Ensure sequential solvent addition and clarity checks .

Advanced Research Questions

Q. How can researchers analyze the membrane interaction mechanisms of this compound using biophysical techniques?

Methodological Answer:

  • Circular Dichroism (CD) : Assess secondary structure in lipid environments (e.g., 20% hexafluoro-2-propanol). The peptide adopts α-helical conformations (43–75% helicity) in membranes, critical for pore formation .
  • Differential Scanning Calorimetry (DSC) : Study phase transitions in lipid bilayers. Anionic membranes (e.g., DMPG) show peptide-induced aggregation, while zwitterionic membranes (e.g., DMPC) exhibit destabilization .
  • Quasi-Elastic Light Scattering (QELS) : Monitor vesicle size changes to quantify membrane disruption thresholds (e.g., peptide-to-lipid ratios of 1:7) .

Key Finding :
The peptide’s activity depends on membrane charge. Electrostatic interactions dominate in anionic membranes, while hydrophobic effects drive zwitterionic membrane disruption .

Q. What methodological approaches resolve contradictions in hemolytic activity and antimicrobial efficacy data for this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs like [D-Val¹⁶, D-Leu¹⁷] or [D-Leu¹⁴, D-Phe⁵] hybrids. These D-amino acid substitutions reduce hemolysis while retaining antimicrobial potency (e.g., <10% hemolysis at 64 µM vs. 80% for native melittin) .
  • Dose-Response Profiling : Test hemolysis (sheep erythrocytes) and MICs in parallel. For example, this compound lyses erythrocytes at >32 µg/mL but inhibits Plasmodium falciparum at 1–4 µg/mL .
  • Lipid Specificity Assays : Use cholesterol-containing liposomes to mimic mammalian membranes. The peptide’s selectivity for bacterial membranes (lack of cholesterol) explains reduced hemolysis .

Q. How can synergy between this compound and conventional antibiotics be systematically evaluated?

Methodological Answer:

  • Checkerboard Assays : Test fractional inhibitory concentrations (FICs) with β-lactams (e.g., co-amoxiclav) or carbapenems (e.g., imipenem). Synergy is defined as FIC ≤0.5 .
  • Time-Kill Curves : Assess bactericidal effects at 4×MIC. Hybrid peptides show complete killing of A. baumannii within 4–6 hours when combined with ceftazidime .
  • Mechanistic Studies : Use fluorescent probes (e.g., SYTOX Green) to quantify membrane permeabilization. Synergy may arise from enhanced pore formation or disrupted efflux pumps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.